molecular formula C15H25NO4 B13351602 (3S,4aR,8aR)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid

(3S,4aR,8aR)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid

Cat. No.: B13351602
M. Wt: 283.36 g/mol
InChI Key: WWTFZHGXVCAEKT-WOPDTQHZSA-N
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Description

(3S,4aR,8aR)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aR,8aR)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. The starting materials and reagents used can vary, but a common approach might include:

    Cyclization Reactions: Formation of the isoquinoline core through cyclization of appropriate precursors.

    Protection and Deprotection Steps: Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4aR,8aR)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4aR,8aR)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,4aR,8aR)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid include other isoquinoline derivatives, such as:

    (3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid: Lacks the tert-butoxycarbonyl group.

    (3S,4aR,8aR)-2-(tert-Butoxycarbonyl)isoquinoline-3-carboxylic acid: Differs in the saturation of the isoquinoline ring.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

(3S,4aR,8aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12+/m1/s1

InChI Key

WWTFZHGXVCAEKT-WOPDTQHZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@H]2C[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O

Origin of Product

United States

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